![molecular formula C14H13N3O2 B2657188 furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903440-64-1](/img/structure/B2657188.png)
furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains a furan ring and a pyrimidine ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrimidine is a basic aromatic ring structure that is found in many natural substances, such as nucleic acids, where it is one of two types of bases .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the pyrimidine ring are likely to contribute significantly to the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The pyrimidine ring can also undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and pyrimidine rings could impact its solubility, boiling point, and melting point .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have explored methods for synthesizing furan derivatives due to their importance in pharmaceuticals and materials science. One study described a two-step sequence from 4,5,6,7-tetrahydroindole to generate a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence, showcasing the versatility of furan compounds in organic synthesis (Sobenina et al., 2011). This approach highlights the potential for creating complex molecular architectures from simple furan derivatives.
Novel Methodologies for Furan Synthesis
Another important application is the development of novel methodologies for synthesizing the furan ring. The photoinduced oxidative cyclization technique, for instance, presents an innovative and green chemistry approach to synthesizing furan derivatives without byproducts, utilizing molecular oxygen as the oxidant (Naya et al., 2008). This method underscores the environmental benefits of new synthetic routes in chemical research.
Catalysis and Reaction Mechanisms
The role of catalysts in the synthesis of furan derivatives is also a key area of study. Research on phosphomolybdic acid as a catalyst for the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol to yield cyclopentenone derivatives with high selectivity and yield points to the importance of catalysts in optimizing reaction conditions and outcomes (Reddy et al., 2012). This research demonstrates how catalysts can significantly influence the efficiency and selectivity of chemical transformations involving furan compounds.
Biological Activity of Furan Derivatives
The investigation of furan-2-yl(phenyl)methanone derivatives for their in vitro protein tyrosine kinase inhibitory activity is another crucial application. Some derivatives have shown promising activity, potentially better than known compounds like genistein, indicating the therapeutic potential of furan derivatives in treating diseases associated with protein tyrosine kinases (Zheng et al., 2011). This underscores the relevance of furan compounds in medicinal chemistry and drug discovery.
Mechanism of Action
Future Directions
properties
IUPAC Name |
furan-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(13-2-1-5-19-13)17-9-3-4-12(17)10-7-15-8-16-11(10)6-9/h1-2,5,7-9,12H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDBKMJOSGWVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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